4-bromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the reaction of 2,5-dichlorobenzoxazole with 4-bromo-2-hydroxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up with optimizations for yield and purity, using industrial-grade solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and benzoxazoles.
Scientific Research Applications
4-bromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 4-bromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-4-yl]imino}methyl]phenol
- 4-bromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol
Uniqueness
4-bromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its specific substitution pattern and the presence of both bromine and dichlorophenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in research .
Properties
Molecular Formula |
C20H11BrCl2N2O2 |
---|---|
Molecular Weight |
462.1 g/mol |
IUPAC Name |
4-bromo-2-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11BrCl2N2O2/c21-12-1-5-18(26)11(7-12)10-24-14-3-6-19-17(9-14)25-20(27-19)15-8-13(22)2-4-16(15)23/h1-10,26H |
InChI Key |
RHODNCSFDHJUNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=CC3=C(C=CC(=C3)Br)O)N=C(O2)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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